Chlorthiamid: A Technical Guide to its Chemical Properties, Metabolism, and Analysis
Chlorthiamid: A Technical Guide to its Chemical Properties, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the herbicide Chlorthiamid (CAS Number: 1918-13-4). It details its chemical and physical properties, mechanism of action as a cell wall synthesis inhibitor, metabolic pathways, and toxicological profile. This document also outlines experimental protocols for the analysis of Chlorthiamid in environmental matrices, its in vitro metabolism, and microbial degradation. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science.
Chemical and Physical Properties
Chlorthiamid, also known as 2,6-dichlorothiobenzamide, is a synthetic organic compound belonging to the thioamide and benzonitrile herbicide groups.[1] Although now considered obsolete, it was previously used as a pre-emergence herbicide for the control of a wide range of weeds in various agricultural and non-cropped areas.[1]
Table 1: Chemical Identifiers and Physical Properties of Chlorthiamid
| Property | Value | Reference |
| CAS Number | 1918-13-4 | [1] |
| Molecular Formula | C₇H₅Cl₂NS | [1] |
| Molecular Weight | 206.09 g/mol | [2] |
| IUPAC Name | 2,6-dichlorobenzenecarbothioamide | |
| Synonyms | 2,6-Dichlorothiobenzamide, DCBN, Prefix, WL 5792 | |
| Appearance | Off-white solid | |
| Melting Point | 151-152 °C | |
| Boiling Point | 320.6 °C at 760 mmHg (estimated) | |
| Water Solubility | 950 mg/L at 21 °C | |
| Vapor Pressure | <0.01 mPa at 20 °C | |
| LogP (Octanol-Water Partition Coefficient) | 1.4 |
Mechanism of Action
Chlorthiamid functions as a systemic herbicide, primarily absorbed by the roots and, to a lesser extent, by the leaves of plants. Its mode of action is the inhibition of cell wall synthesis in germinating seeds. The precise molecular target within the cell wall synthesis pathway has not been definitively elucidated for Chlorthiamid. However, it is understood to interfere with the formation of cellulose, a critical component of the plant cell wall. This disruption prevents the proper development of new cells, leading to the cessation of growth and eventual death of the weed.
Metabolism and Degradation
Chlorthiamid undergoes metabolic transformation in both biological systems and the environment.
Metabolic Pathway in Animals
In animal systems, Chlorthiamid is metabolized by cytochrome P450 (CYP450) enzymes. A key metabolic step is the conversion of Chlorthiamid to its major metabolite, 2,6-dichlorobenzonitrile (dichlobenil). This conversion is believed to be a critical step in the bioactivation of Chlorthiamid, with the metabolite potentially being responsible for a significant portion of its biological activity and toxicity.
Microbial Degradation
In soil, Chlorthiamid is subject to microbial degradation. Various soil microorganisms, including bacteria of the genera Arthrobacter, Bacillus, and coryneforms, can metabolize Chlorthiamid. The degradation proceeds through a process of cometabolism, where the microorganisms do not use Chlorthiamid as a primary energy source. The primary metabolites identified from microbial degradation are 2,6-dichlorobenzamide and 2,6-dichlorobenzoic acid. Further degradation can lead to the cleavage of the aromatic ring.
Toxicological Profile
Chlorthiamid exhibits low to moderate toxicity to mammals. However, it can be hazardous to aquatic organisms.
Table 2: Acute Toxicity of Chlorthiamid
| Organism | Test Type | Value | Classification | Reference |
| Rat | Oral LD₅₀ | 757 mg/kg | Moderately Toxic | |
| Rat | Dermal LD₅₀ | >1000 mg/kg | Slightly Toxic | |
| Chicken (Gallus domesticus) | Acute LD₅₀ | 500 mg/kg | Moderately Toxic | |
| Honeybee (Apis mellifera) | Contact Acute LD₅₀ | 77.3 µ g/bee | Moderately Toxic | |
| Fish | 96-hour LC₅₀ | Data not available | Moderately Toxic (general) | |
| Daphnia magna | 48-hour EC₅₀ | Data not available | Moderately Toxic (general) |
Experimental Protocols
Analysis of Chlorthiamid in Soil Samples
A common method for the analysis of pesticide residues in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To extract and quantify Chlorthiamid from a soil matrix.
Materials:
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Soil sample
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Acetonitrile (ACN)
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Magnesium sulfate (anhydrous)
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Sodium chloride
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Primary secondary amine (PSA) sorbent
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C18 sorbent
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Centrifuge tubes (50 mL and 2 mL)
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Vortex mixer
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Centrifuge
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GC-MS or LC-MS/MS system
Procedure:
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Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
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Extraction:
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Add 10 mL of acetonitrile to the tube.
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Vortex vigorously for 1 minute.
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Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
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Immediately shake vigorously for 1 minute.
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Centrifuge at 4000 rpm for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
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Vortex for 30 seconds.
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Centrifuge at 10,000 rpm for 2 minutes.
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Analysis:
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Take an aliquot of the cleaned extract for analysis by GC-MS or LC-MS/MS.
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Quantify Chlorthiamid using a calibration curve prepared with analytical standards.
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In Vitro Metabolism of Chlorthiamid using Liver Microsomes
This protocol describes a general procedure to assess the metabolic stability of Chlorthiamid using liver microsomes.
Objective: To determine the rate of metabolism of Chlorthiamid by liver microsomal enzymes.
Materials:
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Chlorthiamid
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Liver microsomes (e.g., rat, human)
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Phosphate buffer (pH 7.4)
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Acetonitrile (for reaction termination)
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Incubator/water bath (37 °C)
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LC-MS/MS system
Procedure:
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Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.
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Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
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Initiation of Reaction: Add Chlorthiamid (e.g., 1 µM final concentration) to initiate the metabolic reaction.
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Incubation: Incubate at 37 °C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
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Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile to the aliquots.
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Sample Processing: Centrifuge the samples to pellet the protein.
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Analysis: Analyze the supernatant for the remaining concentration of Chlorthiamid using a validated LC-MS/MS method.
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Data Analysis: Plot the natural logarithm of the percentage of Chlorthiamid remaining versus time to determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Microbial Degradation of Chlorthiamid in a Liquid Culture
This protocol provides a framework for assessing the degradation of Chlorthiamid by soil microorganisms in a liquid medium.
Objective: To evaluate the ability of a mixed microbial culture from soil to degrade Chlorthiamid.
Materials:
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Chlorthiamid
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Soil sample with a history of pesticide exposure
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Minimal salts medium (MSM)
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Shaking incubator
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Sterile flasks
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Filtration apparatus (0.22 µm filter)
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HPLC or LC-MS/MS system
Procedure:
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Enrichment of Microbial Culture:
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Prepare a soil inoculum by suspending 10 g of soil in 90 mL of sterile saline solution.
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Inoculate 10 mL of this suspension into 90 mL of MSM containing Chlorthiamid as the sole carbon source.
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Incubate in a shaking incubator at 28 °C.
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Periodically transfer an aliquot to fresh MSM with Chlorthiamid to enrich for degrading microorganisms.
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Degradation Experiment:
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Inoculate a known concentration of the enriched microbial culture into fresh MSM containing a defined concentration of Chlorthiamid (e.g., 50 mg/L).
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Include a sterile control (no inoculum) to account for abiotic degradation.
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Incubate under the same conditions as the enrichment.
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Sampling and Analysis:
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At regular intervals (e.g., 0, 3, 7, 14, 21 days), withdraw samples from the flasks.
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Filter the samples through a 0.22 µm filter to remove microbial cells.
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Analyze the filtrate for the concentration of Chlorthiamid and its potential metabolites (2,6-dichlorobenzamide, 2,6-dichlorobenzoic acid) using HPLC or LC-MS/MS.
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Data Analysis: Plot the concentration of Chlorthiamid over time to determine the degradation rate and half-life.
Conclusion
Chlorthiamid is an obsolete herbicide with a known mechanism of action involving the inhibition of cell wall synthesis. Its chemical properties, metabolic fate, and toxicological profile have been characterized to a certain extent. This technical guide provides a consolidated resource of this information, including generalized experimental protocols for its analysis and degradation studies. Further research could focus on elucidating the precise molecular target of Chlorthiamid and its metabolites to better understand its herbicidal activity and potential off-target effects.
